Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H29NO4/c1-4-23-19(22)16-7-9-20(10-8-16)12-17(21)13-24-18-6-5-14(2)11-15(18)3/h5-6,11,16-17,21H,4,7-10,12-13H2,1-3H3 |
InChI Key |
QIJPLYVIPOIDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine-4-Carboxylate Core
The synthesis begins with the preparation of ethyl piperidine-4-carboxylate. A common approach involves cyclization of δ-aminovaleric acid derivatives. For example, ethyl 4-piperidinecarboxylate is synthesized via Dieckmann condensation of diethyl 5-aminopentanedioate under basic conditions. This step typically achieves yields of 65–75% when catalyzed by sodium ethoxide in ethanol at reflux.
Introduction of the 3-(2,4-Dimethylphenoxy)-2-Hydroxypropyl Side Chain
The side chain is introduced through nucleophilic substitution or epoxy ring-opening reactions. A validated method involves:
-
Epoxide Formation : 2,4-Dimethylphenol is reacted with epichlorohydrin in the presence of NaOH to form glycidyl 2,4-dimethylphenyl ether.
-
Ring-Opening with Piperidine : The epoxide is opened using ethyl piperidine-4-carboxylate under microwave-assisted conditions. In a representative procedure, a mixture of glycidyl ether (1.2 equiv), piperidine derivative (1.0 equiv), and Cs₂CO₃ (2.5 equiv) in DMSO is irradiated at 120°C for 1 hour, yielding the target compound in 68% purity.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Cesium carbonate (Cs₂CO₃) |
| Temperature | 120°C |
| Reaction Time | 1 hour (microwave irradiation) |
| Yield | 68% |
One-Pot Tandem Alkylation-Epoxidation
Simultaneous Alkylation and Hydroxylation
This method streamlines the synthesis by combining alkylation and hydroxylation steps. Ethyl piperidine-4-carboxylate is treated with 3-(2,4-dimethylphenoxy)propylene oxide in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as the base. The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen attacking the less hindered carbon of the epoxide.
Optimization Insights :
Post-Reaction Workup
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts. Final recrystallization from ethanol yields white crystals with >98% purity.
Enzymatic Resolution for Enantioselective Synthesis
Kinetic Resolution Using Lipases
For applications requiring enantiopure product, Candida antarctica lipase B (CAL-B) catalyzes the resolution of racemic intermediates. The enzyme selectively acetylates the (R)-enantiomer of 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylic acid, leaving the (S)-enantiomer unreacted. Subsequent esterification with ethanol under acidic conditions (H₂SO₄, reflux) affords the ethyl carboxylate.
Performance Metrics :
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Solvent | Tert-butyl methyl ether |
| Enantiomeric Excess | 94% (S)-enantiomer |
| Overall Yield | 45% |
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZXG000496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in ZERENEX ZXG000496. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmacological Activity
Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate has been studied for its potential in treating various diseases:
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, studies have shown that derivatives of piperidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Researchers have developed various synthetic routes to optimize yield and purity:
- Synthetic Pathway Example :
- Starting materials include piperidine derivatives and substituted phenols.
- Reagents such as acetic anhydride or acid chlorides are often used to facilitate the formation of ester bonds.
Case Study 1: Anticancer Activity
A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer activity of several piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for development as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The study found that certain derivatives displayed promising activity against resistant strains of Staphylococcus aureus, highlighting the compound's potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of ZERENEX ZXG000496 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperidine and phenoxypropyl derivatives. Below is a comparative analysis of structurally related compounds:
Pharmacological and Physicochemical Properties
- Receptor Binding: Unlike opioid derivatives like Anileridine and Etoxeridine, Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate lacks documented opioid activity, suggesting divergent receptor targets .
- Solubility : The hydrochloride salt form (Ref: 10-F711267) likely improves aqueous solubility compared to neutral analogues such as ethyl piperidine-4-carboxylate (Similarity: 0.95; CAS: 1126-09-6) .
- Stability : The 2-hydroxypropyl chain may confer resistance to enzymatic hydrolysis relative to simpler esters like ethyl dihydroxypropyl PABA (CAS: 58882-17-0), a UV absorber .
Research Findings
- Discontinued Status : Both the free base and hydrochloride forms of this compound are listed as discontinued, limiting current experimental accessibility .
- Synthetic Challenges: Structural complexity (e.g., stereochemistry at the hydroxypropyl group) may complicate synthesis compared to carbazolyloxy derivatives like 1,3-bis-(9H-carbazol-4-yloxy)-2-propanol, which are more straightforward to purify .
Data Tables
Table 1: Structural Comparison of Piperidine Derivatives
| Compound | Core Structure | Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Piperidine | 2,4-dimethylphenoxy-2-hydroxypropyl, ester | Undocumented (discontinued) |
| Ethyl 4-phenylpiperidine-4-carboxylate | Piperidine | Phenyl, ester | Opioid agonist |
| Ethyl piperidine-4-carboxylate hydrochloride | Piperidine | Ester, hydrochloride salt | Intermediate for drug synthesis |
Table 2: Commercial and Research Status
| Compound | CAS/Ref | Availability | Key Use |
|---|---|---|---|
| This compound | Ref: 10-F711267 | Discontinued | Experimental research |
| Ethyl dihydroxypropyl PABA | 58882-17-0 | Available | UV absorber in cosmetics |
| 1,3-Bis-(9H-carbazol-4-yloxy)-2-propanol | N/A | Available | Pharmacopeial impurity standard |
Critical Analysis
- Gaps in Data: Pharmacological data (e.g., IC₅₀, toxicity) for this compound are absent in the reviewed literature, contrasting with well-studied analogues like Anileridine .
- Structural Advantages: The 2,4-dimethylphenoxy group may enhance lipophilicity and membrane permeability compared to 3,4-dimethylphenoxy derivatives , but this remains speculative without experimental validation.
Biological Activity
Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C19H29NO4 and a molecular weight of 335.4 g/mol. Its structure features:
- A piperidine ring which is a six-membered ring containing one nitrogen atom.
- An ethyl ester group that enhances lipophilicity.
- A 2,4-dimethylphenoxy moiety contributing to its unique biological interactions.
Preliminary studies indicate that this compound interacts with specific molecular targets, including various receptors and enzymes. This compound may modulate their activity, leading to diverse biological effects. Notably, it has shown potential as a biochemical probe in cellular processes, influencing pathways relevant to cancer and infectious diseases.
Antitumor Activity
Research has highlighted the compound's potential in cancer treatment. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antitumor properties, revealing promising results against leukemia and solid tumors .
Antimicrobial Properties
This compound also displays antimicrobial activity. Its derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects . This suggests its potential as an antimicrobial agent in therapeutic applications.
Case Study 1: Antitumor Evaluation
In a study conducted by the National Cancer Institute, derivatives of similar piperidine compounds were assessed for their antitumor activity across 60 different cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity against specific cancer types, including breast and lung cancers .
Case Study 2: Pharmacological Evaluation
A pharmacological evaluation of related piperidine derivatives revealed that certain structural modifications could increase their affinity for calcium channels. This is particularly relevant for developing treatments for hypertension and related cardiovascular conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate | C19H27NO5 | Contains an acetyl group instead of dimethylphenoxy |
| N-methylpiperidine-4-carboxamide | C7H15N | Lacks the complex phenoxy substituent |
| 4-(2-piperidin-1-ylethoxy)benzoyl chloride | C14H16ClN | Features a benzoyl chloride instead of an ester group |
The comparison underscores the unique combination of functional groups in this compound that may confer distinct biological activities compared to structurally similar compounds.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate, and how can yield be maximized?
Methodological Answer :
- Key Steps :
- Nucleophilic Substitution : React 2,4-dimethylphenol with epichlorohydrin under reflux with a strong base (e.g., NaOH) to form the epoxide intermediate.
- Ring-Opening : Perform a regioselective ring-opening of the epoxide using piperidine-4-carboxylate derivatives.
- Esterification : Use ethyl chloroformate or ethanol under acidic conditions for esterification.
- Yield Optimization :
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), phenolic ether protons (δ 6.5–7.2 ppm), and hydroxypropyl protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm).
- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 362.2) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).
- Data Collection : Use a diffractometer (Cu-Kα radiation) to collect intensity data.
- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
- Visualization : Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Q. How can computational methods elucidate the compound’s reactivity or pharmacophore model?
Methodological Answer :
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps).
- Simulate reaction pathways for epoxide ring-opening to predict regioselectivity.
- Molecular Dynamics (MD) :
- Simulate ligand-receptor binding using force fields (e.g., AMBER) to explore interactions with biological targets.
- SAR Studies : Synthesize analogs (e.g., replacing 2,4-dimethylphenoxy with other aryl groups) and correlate structural changes with activity .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Methodological Answer :
- NMR Signal Overlap : Use 2D techniques (e.g., COSY, HSQC) to resolve crowded regions in ¹H spectra.
- Crystallographic Disorder : Apply twin refinement in SHELXL for partially occupied atoms or disordered solvent molecules .
- Impurity Interference : Perform column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions before analysis .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer :
Q. How can HPLC methods be optimized for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
